Direct PBP2 Inhibition and Intrinsic Antibacterial Activity: Nacubactam vs. Avibactam/Relebactam
Nacubactam demonstrates direct penicillin-binding protein 2 (PBP2) inhibition with an IC₅₀ < 1000 nM, conferring intrinsic antibacterial activity against Enterobacteriaceae and converting bacterial cells into spherical forms indicative of PBP2-specific inhibition. In contrast, avibactam and relebactam exhibit no measurable PBP2 affinity and lack intrinsic antibacterial activity [1]. This dual pharmacophore is the mechanistic basis for nacubactam's β-lactamase-independent enhancer effect.
| Evidence Dimension | PBP2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | < 1000 nM |
| Comparator Or Baseline | Avibactam: no measurable inhibition; Relebactam: no measurable inhibition |
| Quantified Difference | Nacubactam shows potent PBP2 binding; comparators show none |
| Conditions | Bocillin FL competition assay using purified PBP2 from Escherichia coli |
Why This Matters
This intrinsic PBP2 activity enables nacubactam to exert β-lactamase-independent antibacterial synergy, a property absent in avibactam and relebactam that directly impacts the achievable spectrum against MBL producers.
- [1] Morinaka A, Tsutsumi Y, Yamada M, et al. OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. J Antimicrob Chemother. 2015;70(10):2779-86. View Source
